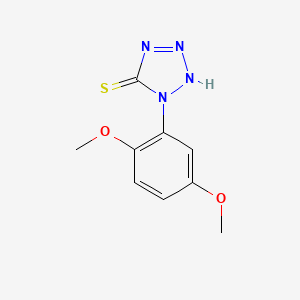

1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol

Übersicht

Beschreibung

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol is an organic compound characterized by the presence of a tetrazole ring and a thiol group attached to a 2,5-dimethoxyphenyl moiety

Vorbereitungsmethoden

The synthesis of 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the Thiol Group: The thiol group is introduced by reacting the tetrazole intermediate with thiourea under acidic conditions.

Attachment of the 2,5-Dimethoxyphenyl Group: The final step involves coupling the tetrazole-thiol intermediate with 2,5-dimethoxyphenyl bromide using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions include disulfides, thiolates, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol has shown potential in several medicinal applications:

1. Anticancer Activity

Recent studies indicate that tetrazole derivatives exhibit promising anticancer properties. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further investigation in cancer therapeutics. For instance, a study reported the synthesis of various tetrazole derivatives that demonstrated cytotoxic effects against different cancer cell lines, highlighting the potential of this compound as a lead compound in this area .

2. Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Research into serotonin receptor agonists has identified tetrazole derivatives as candidates for treating psychiatric disorders. Specifically, its interaction with serotonin receptors could lead to new treatments for conditions such as depression and anxiety .

3. Antimicrobial Properties

Tetrazole derivatives have been studied for their antimicrobial activities. The ability of this compound to inhibit bacterial growth presents opportunities for developing new antimicrobial agents .

Material Science Applications

This compound is also applicable in materials science:

1. Corrosion Inhibition

The compound has been investigated for its effectiveness as a corrosion inhibitor for metals in acidic environments. Studies have shown that tetrazole derivatives can significantly reduce corrosion rates, making them valuable in protecting metal surfaces .

2. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a building block in synthesizing novel materials with specific properties. Its application in the development of polymers and nanocomposites is an emerging field of research .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the tetrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be compared with similar compounds such as:

2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound also contains a 2,5-dimethoxyphenyl group but differs in its functional groups and overall reactivity.

1-(2,5-Dimethoxyphenyl)-2-nitropropene: This compound has a nitro group instead of a tetrazole ring, leading to different chemical and biological properties.

Biologische Aktivität

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol is a compound belonging to the tetrazole family, recognized for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, drawing from recent research findings and case studies.

Chemical Structure and Synthesis

The compound has a unique structure characterized by a tetrazole ring and a thiol group attached to a 2,5-dimethoxyphenyl substituent. The synthesis of tetrazole derivatives typically involves multi-component reactions, which have been optimized for higher yields and efficiency. For instance, one-pot condensation reactions using malononitrile and sodium azide have been employed to synthesize various substituted tetrazoles, including this compound .

Antimicrobial Properties

Tetrazole derivatives, including this compound, have shown promising antimicrobial activity. Studies indicate that these compounds exhibit moderate to significant antibacterial effects against various pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Moderate | Moderate |

Cytotoxicity and Anticancer Activity

Recent investigations have assessed the cytotoxic effects of tetrazole derivatives on cancer cell lines. The compound was evaluated using the MTT assay against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. Results indicated significant cytotoxicity with IC50 values of approximately 44.77 µg/mL for A431 cells and 201.45 µg/mL for HCT116 cells . These findings suggest that this compound may serve as a potential candidate for anticancer drug development.

While detailed mechanisms of action for this specific compound are still under investigation, tetrazoles generally exhibit their biological effects through various pathways including:

- Inhibition of enzyme activity : Some tetrazoles act as enzyme inhibitors affecting metabolic pathways in pathogens.

- Interaction with cellular targets : Molecular docking studies have shown that tetrazoles can bind effectively to protein targets involved in cancer cell proliferation .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of several tetrazole derivatives, this compound demonstrated notable cytotoxicity against A431 cells compared to normal fibroblast cells (BJ-1), highlighting its selective toxicity towards cancerous cells .

Case Study 2: Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH assay. Results indicated that it exhibited significant radical scavenging activity even at low concentrations, suggesting potential applications in oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-14-6-3-4-8(15-2)7(5-6)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGQRJFPUAIEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357673 | |

| Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82069-15-6 | |

| Record name | 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.